5-Oxo-L-prolyl-L-leucylglycyl-L-prolyl-L-glutaminylglycine
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Overview
Description
5-Oxo-L-prolyl-L-leucylglycyl-L-prolyl-L-glutaminylglycine is a complex peptide compound It is composed of several amino acids, including proline, leucine, glycine, and glutamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-L-prolyl-L-leucylglycyl-L-prolyl-L-glutaminylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-L-prolyl-L-leucylglycyl-L-prolyl-L-glutaminylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various amino acid derivatives and coupling agents like HATU or DIC.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptides with altered sequences and properties.
Scientific Research Applications
5-Oxo-L-prolyl-L-leucylglycyl-L-prolyl-L-glutaminylglycine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Oxo-L-prolyl-L-leucylglycyl-L-prolyl-L-glutaminylglycine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, influencing various biological processes. The exact pathways depend on the specific context and application of the peptide.
Comparison with Similar Compounds
Similar Compounds
5-Oxo-L-proline: A simpler derivative of proline with similar structural features.
5-Oxo-L-prolyl-L-valine: Another peptide with a similar backbone but different side chains.
5-Oxo-L-prolylglycyl-L-lysyl-N5-(diaminomethylene)-L-ornithyl-L-prolyl-L-tryptophylisoleucyl-L-leucine: A more complex peptide with additional amino acids.
Uniqueness
5-Oxo-L-prolyl-L-leucylglycyl-L-prolyl-L-glutaminylglycine is unique due to its specific sequence and combination of amino acids, which confer distinct properties and potential applications. Its structure allows for targeted interactions and modifications, making it a valuable compound in various research fields.
Properties
CAS No. |
64642-80-4 |
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Molecular Formula |
C25H39N7O9 |
Molecular Weight |
581.6 g/mol |
IUPAC Name |
2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C25H39N7O9/c1-13(2)10-16(31-24(40)15-6-8-19(34)29-15)23(39)27-11-20(35)32-9-3-4-17(32)25(41)30-14(5-7-18(26)33)22(38)28-12-21(36)37/h13-17H,3-12H2,1-2H3,(H2,26,33)(H,27,39)(H,28,38)(H,29,34)(H,30,41)(H,31,40)(H,36,37)/t14-,15-,16-,17-/m0/s1 |
InChI Key |
DSRMJVGIXMBTSQ-QAETUUGQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@@H]2CCC(=O)N2 |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O)NC(=O)C2CCC(=O)N2 |
Origin of Product |
United States |
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